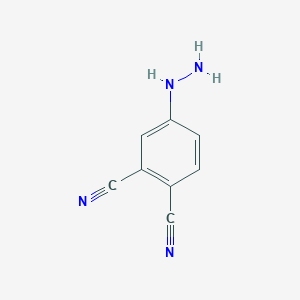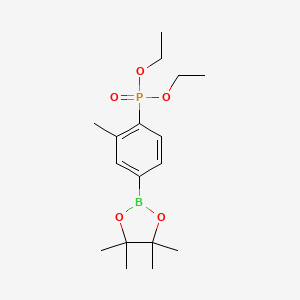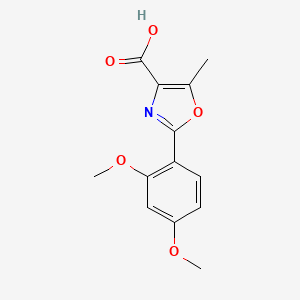
2-(2,4-Dimethoxyphenyl)-5-methyloxazole-4-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Dimethoxyphenyl)-5-methyloxazole-4-carboxylic Acid is an organic compound that features a unique structure combining an oxazole ring with a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dimethoxyphenyl)-5-methyloxazole-4-carboxylic Acid typically involves the formation of the oxazole ring followed by the introduction of the dimethoxyphenyl group. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from 2,4-dimethoxybenzoic acid, nitration at the 5-position can be achieved using nitric acid in acetic acid, followed by decarboxylative iodination and a palladium-catalyzed Heck reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and the employment of more efficient catalysts for the Heck reaction.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dimethoxyphenyl)-5-methyloxazole-4-carboxylic Acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxazole ring or the phenyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(2,4-Dimethoxyphenyl)-5-methyloxazole-4-carboxylic Acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of advanced materials, such as polymers with specific electronic or optical properties
Mechanism of Action
The mechanism by which 2-(2,4-Dimethoxyphenyl)-5-methyloxazole-4-carboxylic Acid exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The pathways involved could include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethoxyphenylboronic Acid: Used in Suzuki-Miyaura coupling reactions.
2,4-Dimethoxybenzyl Alcohol:
N-2,4-Dimethoxyphenyl Dithiolopyrrolone Derivatives: Investigated for their antibacterial properties.
Uniqueness
2-(2,4-Dimethoxyphenyl)-5-methyloxazole-4-carboxylic Acid is unique due to its combination of an oxazole ring with a dimethoxyphenyl group, which imparts specific chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex organic molecules and in the development of new materials and pharmaceuticals.
Properties
Molecular Formula |
C13H13NO5 |
|---|---|
Molecular Weight |
263.25 g/mol |
IUPAC Name |
2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C13H13NO5/c1-7-11(13(15)16)14-12(19-7)9-5-4-8(17-2)6-10(9)18-3/h4-6H,1-3H3,(H,15,16) |
InChI Key |
NBZPWBAXLJLVQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(O1)C2=C(C=C(C=C2)OC)OC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-bromo-4-[3-(4-bromophenyl)-2,3-dimethylbutan-2-yl]benzene](/img/structure/B13698970.png)

![(R)-3-(Benzyloxy)-2-(Boc-amino)-1-[(S)-3-(hydroxymethyl)morpholino]-1-propanone](/img/structure/B13698980.png)
![tert-butyl N-[3-(2,5-dioxo-1,3-oxazolidin-4-yl)propyl]carbamate](/img/structure/B13698991.png)
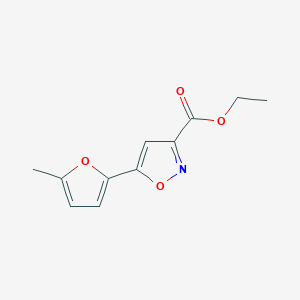
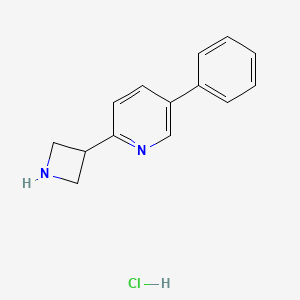
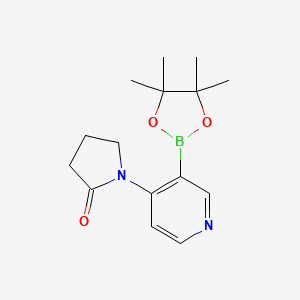
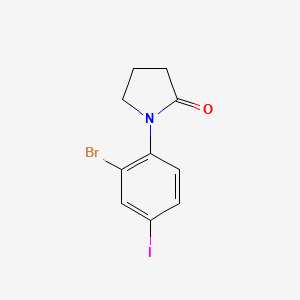

![2-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B13699033.png)


